molecular formula C19H15FN4O B1244499 2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine

2-(4-Fluorophenyl)-4-methoxy-3-(pyridin-4-YL)-1H-pyrrolo[2,3-B]pyridin-6-amine

Cat. No.: B1244499
M. Wt: 334.3 g/mol
InChI Key: ADQZGIYHFQQPRB-UHFFFAOYSA-N
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Description

RWJ-68354 is a potent inhibitor of the p38 mitogen-activated protein kinase (MAP kinase). This compound has garnered significant attention due to its potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel diseases . The compound is characterized by its ability to selectively inhibit p38 MAP kinase, which plays a crucial role in the production of proinflammatory cytokines.

Preparation Methods

The synthesis of RWJ-68354 involves a variation of the Bischler-Möhlau indole synthesis . The process begins with the treatment of aminopyrazole with 4-chlorophenyl isothiocyanate, followed by cyclization to form the desired product. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity . Industrial production methods for RWJ-68354 are not extensively documented, but they likely involve scaling up the laboratory synthesis process with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

RWJ-68354 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: RWJ-68354 can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RWJ-68354 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

RWJ-68354 exerts its effects by selectively inhibiting the p38 MAP kinase. The compound binds to a specific domain on the kinase, distinct from the adenosine triphosphate (ATP) binding site. This binding prevents the activation of p38 MAP kinase, thereby inhibiting the phosphorylation of downstream targets involved in the production of proinflammatory cytokines . The molecular targets and pathways involved include the inhibition of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta) production.

Comparison with Similar Compounds

RWJ-68354 is unique among p38 MAP kinase inhibitors due to its selective binding and potent inhibitory effects. Similar compounds include:

These compounds share the common goal of inhibiting p38 MAP kinase but differ in their chemical structures and binding mechanisms, highlighting the uniqueness of RWJ-68354.

Properties

Molecular Formula

C19H15FN4O

Molecular Weight

334.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-methoxy-3-pyridin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C19H15FN4O/c1-25-14-10-15(21)23-19-17(14)16(11-6-8-22-9-7-11)18(24-19)12-2-4-13(20)5-3-12/h2-10H,1H3,(H3,21,23,24)

InChI Key

ADQZGIYHFQQPRB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC2=C1C(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4)N

Synonyms

6-amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo(2,3-b)pyridine
RWJ 68354
RWJ-68354

Origin of Product

United States

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